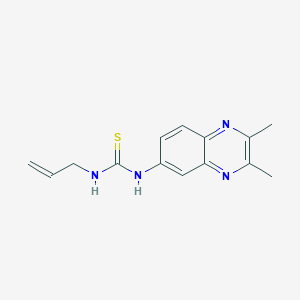
N-allyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-allyl-N’-(2,3-dimethyl-6-quinoxalinyl)thiourea” is a chemical compound with the molecular formula C14H16N4S . It is a type of thiourea derivative .
Synthesis Analysis
Thiourea derivatives, such as “N-allyl-N’-(2,3-dimethyl-6-quinoxalinyl)thiourea”, can be synthesized by the reaction of various anilines with CS2 . The reaction of 3-amino-4,6-dimethylpyridin-2(1H)-one and 3-amino-4-phenylpyridin-2-one with acyl isothiocyanates (benzoyl-, 4-bromobenzoyl-, and methacryloyl isothiocyanates) and with allyl isothiocyanate has been studied . The N-carbamothioyl methacrylamides and N-allylthioureas obtained undergo intramolecular heterocyclization reactions to give the corresponding 1,3-thiazin-4-one and 1,3-thiazoline derivatives .Wissenschaftliche Forschungsanwendungen
Radical Scavenging and Antioxidant Properties
Compounds similar to N-allyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea, such as thiourea and its derivatives, have been studied for their radical scavenging abilities. Thiourea and dimethylthiourea are known to be powerful scavengers of hydroxyl radicals, offering potential protection against oxidative stress-related damages in biological systems (Wasil et al., 1987).
Anticancer Activities
Quinoxaline derivatives, including those similar to the compound of interest, have shown promising anticancer activities. A study reported the synthesis and biological evaluation of novel quinoxaline derivatives containing N-substituted thiazolidine-2,4-dione, demonstrating effective antitumor activity against breast, lung, and CNS cancer cell lines (Ekbatani et al., 2018).
Pesticidal Activities
Research into new quinoxaline derivatives revealed their potential as herbicides, fungicides, and insecticides. Some derivatives were identified as powerful agents against various agricultural pests, highlighting the role of quinoxaline compounds in the development of new pesticides (Liu et al., 2020).
Catalysis and Chemical Synthesis
Thiourea catalysts have facilitated significant advancements in chemical synthesis, including enantioselective reactions. A study demonstrated the use of a newly designed thiourea catalyst for the enantioselective Petasis-type reaction of quinolines, enabling high degrees of stereocontrol (Yamaoka et al., 2007).
Antimicrobial and Antibacterial Properties
Metal complexes of thiourea derivatives have been investigated for their antimicrobial and antibacterial activities. These studies have shown that such compounds can be effective against a range of bacterial strains, offering potential applications in developing new antimicrobial agents (Abuthahir et al., 2014).
Neuroprotective Effects
Quinoxalinedione analogs have been explored for their neuroprotective effects, particularly in the context of cerebral ischemia. One study highlighted the potential of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) as a neuroprotectant, offering insights into the therapeutic applications of quinoxaline derivatives in neuroprotection (Sheardown et al., 1990).
Eigenschaften
IUPAC Name |
1-(2,3-dimethylquinoxalin-6-yl)-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S/c1-4-7-15-14(19)18-11-5-6-12-13(8-11)17-10(3)9(2)16-12/h4-6,8H,1,7H2,2-3H3,(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEYLQJEVNWXKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=S)NCC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2997102.png)
![3-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2997103.png)
![3-methyl-5-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2997104.png)
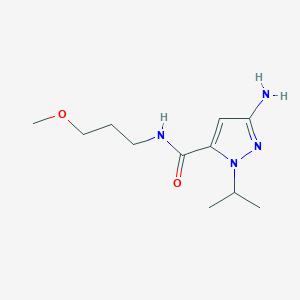

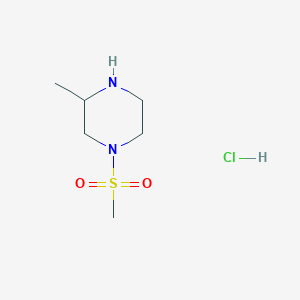
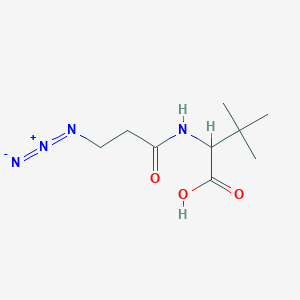

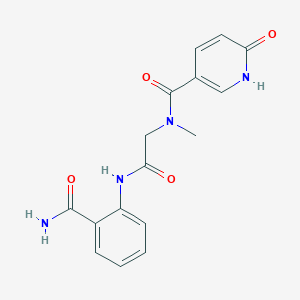
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2997119.png)
![N-(3,5-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2997121.png)
![2-[1-(4-Bromobenzoyl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2997122.png)
![1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)